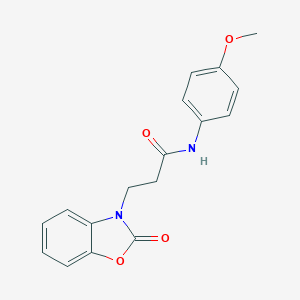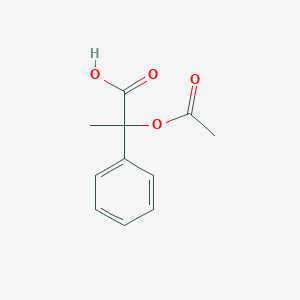
2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide, also known as Compound 1, is a small molecule that has gained significant attention in the scientific community due to its potential use as an anti-cancer agent. The compound was first synthesized in 2012 and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Wirkmechanismus
The exact mechanism of action of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 is not fully understood. However, it has been proposed that it may act by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDACs are enzymes that are involved in the regulation of gene expression and have been found to be overexpressed in many types of cancer. Inhibition of HDAC activity can lead to changes in gene expression patterns, which may contribute to the anti-cancer effects of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer and is involved in tumor growth and metastasis. Inhibition of CAIX activity may contribute to the anti-cancer effects of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. In addition, its potential as an anti-cancer agent makes it a valuable tool for cancer research. However, one limitation of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 is its low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1. One area of interest is the development of more potent derivatives of the compound that may have improved anti-cancer activity. Another area of interest is the investigation of the mechanism of action of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 and its potential interactions with other enzymes and proteins. Finally, there is a need for further preclinical studies to determine the safety and efficacy of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 in animal models before it can be considered for clinical trials.
Synthesemethoden
The synthesis of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 involves a multi-step process starting with the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-hydrazinobenzaldehyde. This intermediate is then reacted with indole-3-carboxaldehyde to form the desired product, 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1. The final step involves the addition of dimethylsulfonamide to form the sulfonamide derivative of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1.
Wissenschaftliche Forschungsanwendungen
2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 has shown promising results in preclinical studies as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 may have potential as a therapeutic agent for the treatment of cancer.
Eigenschaften
Molekularformel |
C11H14N4O3S |
|---|---|
Molekulargewicht |
282.32 g/mol |
IUPAC-Name |
N//'-(dimethylsulfamoyl)-1H-indole-3-carbohydrazide |
InChI |
InChI=1S/C11H14N4O3S/c1-15(2)19(17,18)14-13-11(16)9-7-12-10-6-4-3-5-8(9)10/h3-7,12,14H,1-2H3,(H,13,16) |
InChI-Schlüssel |
OMLPDTAFWQAXJF-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)NNC(=O)C1=CNC2=CC=CC=C21 |
Kanonische SMILES |
CN(C)S(=O)(=O)NNC(=O)C1=CNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)
![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)
![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)

![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)




![ethyl 4-{[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228081.png)
![methyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228084.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B228093.png)

